molecular formula C26H26N4O4 B12045454 1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12045454
M. Wt: 458.5 g/mol
InChI Key: HFBLAUUCIRMWNQ-UHFFFAOYSA-N
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Description

7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline and pyridoquinoline cores, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE apart is its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(4-oxo-2-pentylquinazolin-3-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C26H26N4O4/c1-2-3-4-14-20-27-19-13-6-5-11-17(19)25(33)30(20)28-24(32)21-23(31)18-12-7-9-16-10-8-15-29(22(16)18)26(21)34/h5-7,9,11-13,31H,2-4,8,10,14-15H2,1H3,(H,28,32)

InChI Key

HFBLAUUCIRMWNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CCC5)O

Origin of Product

United States

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